

Quantifying Lewis Acidity: A Comparative Data Summary

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Compound of Interest

Compound Name: *Bromobis(methylthio)borane*

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The Lewis acidity of boranes can be quantified and compared using several experimental and computational methods. The most common include the Gutmann-Beckett method, which is an experimental technique, and the calculated fluoride ion affinity (FIA) and hydride ion affinity (HIA).

- Gutmann-Beckett Method:** This experimental method utilizes triethylphosphine oxide (Et_3PO) as a probe molecule. The interaction of the Lewis acidic boron center with the basic oxygen atom of Et_3PO causes a downfield shift in the ^{31}P NMR signal. The magnitude of this chemical shift change ($\Delta\delta$) is a direct measure of the Lewis acidity.^{[3][4]} A larger $\Delta\delta$ value indicates a stronger Lewis acid. Acceptor Numbers (AN) are derived from these shifts to provide a numerical scale.^{[3][5]}
- Fluoride Ion Affinity (FIA):** FIA is a computational metric that quantifies the enthalpy change associated with the reaction of a Lewis acid with a fluoride ion (F^-) in the gas phase.^[6] A higher FIA value corresponds to a stronger Lewis acid. This method is particularly useful for assessing "hard" Lewis acidity.^{[6][7]}
- Hydride Ion Affinity (HIA):** Similar to FIA, HIA is a calculated value representing the enthalpy change for the reaction of a Lewis acid with a hydride ion (H^-). It is often used to gauge "soft" Lewis acidity.^[6]

Below is a table summarizing the Lewis acidity of various borane reagents using these metrics.

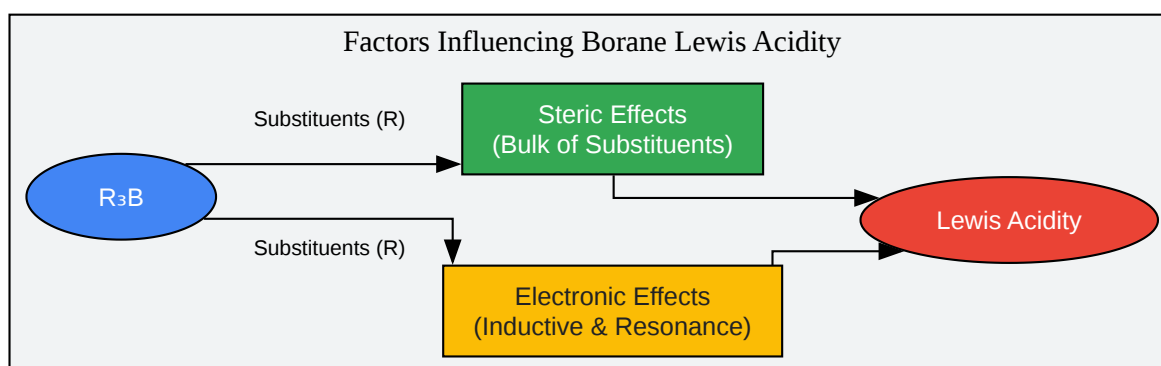
Borane Reagent	Substituents	Gutmann-Beckett AN	$\Delta\delta^{31}\text{P}$ (ppm)	Fluoride Ion Affinity (FIA) (kJ/mol)	Hydride Ion Affinity (HIA) (kJ/mol)
Boron Trihalides					
BF ₃	-F	89[3][5]			
BCl ₃	-Cl				
BBr ₃	-Br				
BI ₃	-I	115[3][5]	Highest in trihalide series[8][9]	Highest in trihalide series[8][9]	
Triarylboranes					
B(C ₆ F ₅) ₃	Tris(pentafluorophenyl)	82[3][5]	25.5[6]	452[6]	
B(o-HC ₆ F ₄) ₃	Tris(2,3,4,5-tetrafluorophenyl)	Weaker than B(C ₆ F ₅) ₃ [10]			
B(p-HC ₆ F ₄) ₃	Tris(2,3,5,6-tetrafluorophenyl)	Weaker than B(C ₆ F ₅) ₃ [10]			
BAr ^f ₃	Tris[3,5-bis(trifluoromethyl)phenyl]	Stronger than B(C ₆ F ₅) ₃ [2]			
Carborane-Based Boranes					
Tris(o-carboranyl)borane	Lewis superacid[11]				

	Substantial	Substantial		
HB(o-CH ₃ -C ₂ B ₁₀ H ₁₀) ₂	increase over primary boranes[11]	increase over primary boranes[11]		
(C ₂ B ₁₀ H ₁₀) ₂ B(C ₂ B ₁₀ H ₁₁)	AN: 76.8[12]	34.9[13]	Higher than Tris(o-carboranyl)borane[12]	Higher than Tris(o-carboranyl)borane[12]

Note: A direct numerical comparison is not always possible due to variations in experimental/computational conditions reported in the literature. The trends, however, remain informative.

Factors Influencing Borane Lewis Acidity

The Lewis acidity of a borane is primarily dictated by the electronic and steric properties of its substituents. Electron-withdrawing groups enhance Lewis acidity by increasing the positive charge density on the boron atom. Conversely, electron-donating groups decrease Lewis acidity. Steric hindrance around the boron center can also influence its ability to interact with Lewis bases.[2]



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Caption: Factors influencing the Lewis acidity of borane reagents.

Experimental Protocols

Gutmann-Beckett Method for Determining Lewis Acidity

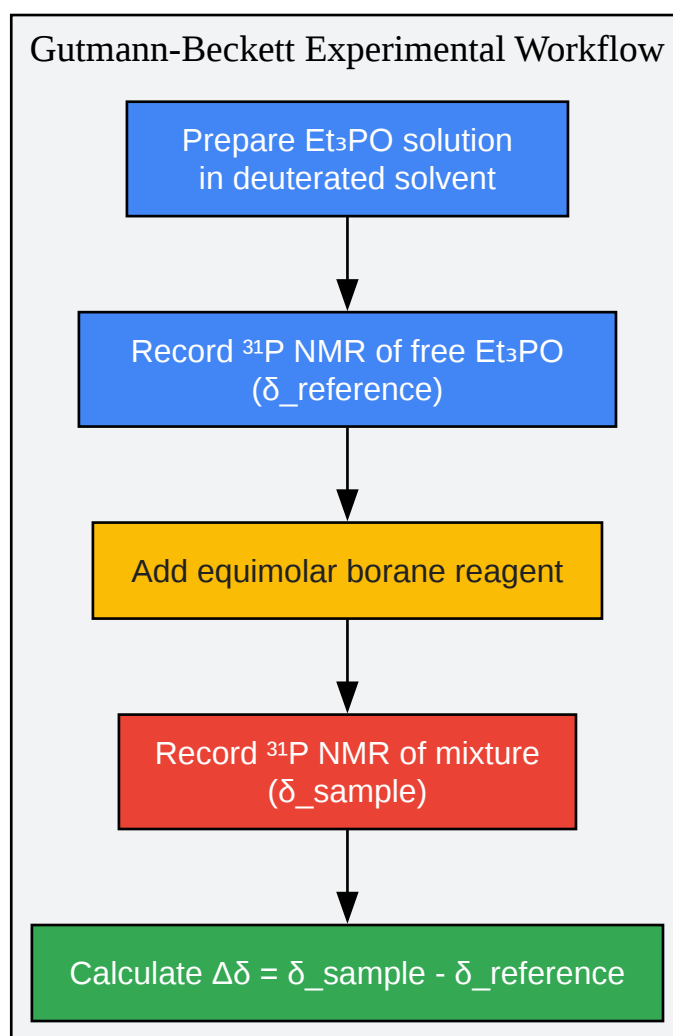
This method provides a reliable experimental measure of Lewis acidity in solution.

Materials:

- Borane reagent of interest
- Triethylphosphine oxide (Et₃PO)
- Anhydrous, non-coordinating NMR solvent (e.g., C₆D₆, CD₂Cl₂, or toluene-d₈)
- NMR tubes

Procedure:

- Preparation of the Standard: A solution of Et₃PO in the chosen deuterated solvent is prepared.
- ³¹P NMR of the Standard: A ³¹P NMR spectrum of the Et₃PO solution is acquired. The chemical shift (δ) of the free Et₃PO is recorded. This serves as the reference value.
- Preparation of the Sample: An equimolar amount of the borane reagent is added to the Et₃PO solution in the NMR tube under an inert atmosphere.
- ³¹P NMR of the Adduct: A ³¹P NMR spectrum of the mixture is recorded. The new chemical shift (δ_{sample}) corresponding to the borane-Et₃PO adduct is measured.
- Calculation of $\Delta\delta$: The change in chemical shift is calculated as $\Delta\delta = \delta_{\text{sample}} - \delta_{\text{reference}}$.
- Calculation of Acceptor Number (AN): The AN can be calculated using the formula: $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$, where 41.0 ppm is the chemical shift of Et₃PO in hexane.^{[3][5]}



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Caption: Workflow for the Gutmann-Beckett method.

Computational Determination of Fluoride and Hydride Ion Affinities

FIA and HIA values are typically determined using quantum chemical calculations, most commonly with Density Functional Theory (DFT) or high-level ab initio methods like coupled-cluster theory.[8][9]

General Computational Workflow:

- **Geometry Optimization:** The three-dimensional structures of the borane, the fluoride or hydride ion, and the resulting adduct (e.g., R_3B-F^-) are optimized to their lowest energy conformations.
- **Frequency Calculation:** Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
- **Energy Calculation:** The electronic energies of the optimized species are calculated at a high level of theory.
- **Affinity Calculation:** The FIA or HIA is calculated as the negative of the enthalpy change (ΔH) for the association reaction in the gas phase: FIA = $-\Delta H$ for $R_3B + F^- \rightarrow [R_3BF]^-$ HIA = $-\Delta H$ for $R_3B + H^- \rightarrow [R_3BH]^-$

Conclusion

The Lewis acidity of borane reagents is a critical parameter that governs their reactivity and catalytic activity. By understanding the different scales of Lewis acidity and the factors that influence it, researchers can make more informed decisions in the design of experiments and the development of new synthetic methodologies. The data and protocols presented in this guide offer a starting point for comparing and selecting the most suitable borane reagent for a given application, from small-scale laboratory synthesis to complex drug development processes.

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